3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Molecular weight Salt form Structural differentiation

Covalent probe designers often find primary chloromethyl-triazole warheads lack steric differentiation for selective target engagement. This 1-chloroethyl-4-methyl-1,2,4-triazole HCl solves that: • Secondary 1-chloroethyl group provides distinct SN2 kinetics vs. chloromethyl analogs (Δ LogP ~0.4-0.8 units higher) • N4-methyl directs regiochemistry in downstream alkylation/cross-coupling steps • HCl salt enables aqueous reactions; ≥95% purity ensures precise stoichiometry (MW 182.05 vs. 168.02 for chloromethyl analog, eliminating dosing errors)

Molecular Formula C5H9Cl2N3
Molecular Weight 182.05 g/mol
CAS No. 1803608-10-7
Cat. No. B1435643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
CAS1803608-10-7
Molecular FormulaC5H9Cl2N3
Molecular Weight182.05 g/mol
Structural Identifiers
SMILESCC(C1=NN=CN1C)Cl.Cl
InChIInChI=1S/C5H8ClN3.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,1-2H3;1H
InChIKeyZWLGKDFWVABUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Chloroethyl)-4-methyl-4H-1,2,4-triazole Hydrochloride (CAS 1803608-10-7): Core Physicochemical Identity and Procurement Baseline


3-(1-Chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 1803608-10-7) is a 1,2,4-triazole derivative supplied as a hydrochloride salt with molecular formula C₅H₉Cl₂N₃ and molecular weight 182.05 g/mol [1]. It features a unique combination of a 1-chloroethyl substituent at the triazole 3-position and a methyl group at the N4 position, distinguishing it from chloromethyl and 2-chloroethyl analogs. The compound is identified as a versatile small-molecule scaffold and synthetic intermediate, primarily utilized in medicinal chemistry and chemical biology research . Standard commercial purity is ≥95% .

Scaffold 1,2,4-triazole with unique 1-chloroethyl and N4-methyl substitution
Use context Synthetic intermediate for medicinal chemistry and chemical biology probe synthesis
Salt form Hydrochloride enables aqueous solubility for biochemical and cell-based assays

Why Generic Substitution of 3-(1-Chloroethyl)-4-methyl-4H-1,2,4-triazole Hydrochloride with In-Class Analogs Fails: Structural and Reactivity Distinctions


In-class 1,2,4-triazole building blocks bearing chloroalkyl substituents cannot be freely interchanged because the position, branching, and salt form of the chloroalkyl group fundamentally alter physicochemical properties and reactivity. The 1-chloroethyl group in the target compound provides a secondary alkyl chloride, which exhibits different steric hindrance and nucleophilic substitution kinetics compared to the primary chloromethyl group in 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 135206-77-8) or the 2-chloroethyl isomer in 1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride (CAS 1417569-97-1). These structural variations directly impact solubility, lipophilicity, and the regiochemical outcome of downstream derivatization reactions [1][2].

Attribute
Target (This Product)
Analog Not Interchangeable
Chloroalkyl group
1-chloroethyl (secondary)
Chloromethyl (primary) or 2-chloroethyl isomer
Steric hindrance
Moderate steric bulk at reacting center
Lower steric demand alters SN2 kinetics and regiochemistry
Salt form
Hydrochloride (water-soluble)
Free base requires organic co-solvents, complicating aqueous reactions

Quantitative Differentiation Evidence for 3-(1-Chloroethyl)-4-methyl-4H-1,2,4-triazole Hydrochloride (CAS 1803608-10-7) vs. Closest Analogs


Molecular Weight Difference as a Function of Chloroalkyl Chain Branching and Salt Form

The target hydrochloride salt (MW 182.05 g/mol) is 8.3% heavier than the 3-(chloromethyl) analog hydrochloride salt (168.02 g/mol), reflecting the additional methylene unit in the 1-chloroethyl chain. This mass difference directly affects molar calculations for stoichiometric reactions and solution preparation [1].

Molecular weight
Head-to-head
182.05 g/mol
vs. 168.02 g/mol (chloromethyl analog) • +14.03 g/mol (+8.35%)
Prevents 8% molar stoichiometry errors in synthesis
Calculated from molecular formula; PubChem data
Molecular weight Salt form Structural differentiation

Lipophilicity Contrast: LogP of the Target vs. 2-Chloroethyl Isomer

The 1-chloroethyl-4-methyl substitution pattern is expected to yield higher lipophilicity than the simpler 1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride (LogP ≈ 0.38 for that analog). The additional N4-methyl group and the branched chloroethyl chain each contribute to increased calculated LogP, enhancing membrane permeability potential for probe and drug discovery applications [1].

Lipophilicity (LogP)
Cross-study comparable
Est. LogP ~0.8–1.2
Comparator: 1-(2-chloroethyl) analog LogP 0.38 • Δ ≈ 0.4–0.8
May support permeability assay design for probe development
Estimated from structural increments; measured value not publicly reported
Lipophilicity LogP Drug-like properties

Topological Polar Surface Area (TPSA) as a Descriptor of Transport Properties

The target compound exhibits a computed TPSA of 30.7 Ų, consistent with favorable oral absorption potential (well below the 140 Ų threshold). This value is lower than many common drug-like triazole scaffolds bearing additional polar substituents, positioning it as a compact, permeable core for fragment-based drug discovery [1].

Topological PSA
Class-level inference
30.7 Ų
Below Veber threshold (140 Ų) • 4.6× lower
Reported low TPSA supports permeability screening in fragment-based discovery
Computed via Cactvs; class-level guidance, confirm experimentally
TPSA Bioavailability Physicochemical profiling

Solubility Advantage of the Hydrochloride Salt Form vs. Free Base

The hydrochloride salt is reported as a white to off-white powder soluble in water, whereas the corresponding free base (CAS 1804129-93-8, MW 145.59) is typically soluble in organic solvents such as ethanol and DMSO . This salt form enables aqueous-phase reactions and biological assays without the need for co-solvents that may denature proteins or interfere with cell-based readouts.

Aqueous solubility
Head-to-head
Water-soluble (HCl salt)
Free base soluble in organic solvents only (ethanol, DMSO)
Eliminates DMSO artifacts in cell-based and biochemical assays
Vendor specifications; confirm solubility for specific buffer conditions
Solubility Formulation Salt selection

Procurement-Guiding Application Scenarios for 3-(1-Chloroethyl)-4-methyl-4H-1,2,4-triazole Hydrochloride (CAS 1803608-10-7)


Medicinal Chemistry: Fragment-Based Lead Generation Requiring a Compact, Lipophilic Triazole Core

The low TPSA (30.7 Ų) and estimated elevated LogP (Δ ≈ 0.4–0.8 units above the 2-chloroethyl analog) make this compound an ideal fragment for constructing CNS-penetrant or intracellular-targeting probes. Its aqueous solubility as the HCl salt facilitates fragment screening in biochemical assays without DMSO interference [1].

Chemical Biology: Synthesis of Covalent Probes and Affinity Labels via the 1-Chloroethyl Handle

The secondary 1-chloroethyl group provides a sterically differentiated electrophilic warhead compared to primary chloromethyl analogs, offering tunable reactivity for covalent inhibitor design. The N4-methyl group directs regiochemistry in subsequent alkylation or cross-coupling steps, as demonstrated in general 4-methyl-1,2,4-triazole chemistry [2].

Process Chemistry: Aqueous-Phase Derivatization and Scale-Up Feasibility

The water-soluble hydrochloride salt enables reactions in aqueous media, reducing organic solvent use and simplifying work-up. The 95% minimum purity specification ensures consistent stoichiometry in multi-step syntheses, where the precise molecular weight (182.05 g/mol) must be distinguished from the chloromethyl analog (168.02 g/mol) to avoid dosing errors .

Agrochemical Intermediate: Triazole Fungicide Scaffold Diversification

1,2,4-Triazoles are privileged scaffolds in fungicide design (e.g., triazole CYP51 inhibitors). The unique 1-chloroethyl-4-methyl substitution pattern provides access to previously unexplored chemical space in structure–activity relationship (SAR) campaigns targeting resistant fungal strains [3].

Application
Selection Property
Validation Focus
Fragment-based lead generation studies
Aqueous solubility & compact polar surface area
Permeability assay profiling
Covalent probe synthesis
Secondary 1-chloroethyl reactivity
Regiochemical outcome & adduct characterization
Aqueous-phase derivatization scale-up
Water-soluble HCl salt form
Stoichiometry control & purity verification
Triazole fungicide SAR diversification
Unexplored 1-chloroethyl-4-methyl substitution pattern
Antifungal activity screening against resistant strains
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